molecular formula C20H15N B14653040 2H-Azirine, 2,2,3-triphenyl- CAS No. 50655-53-3

2H-Azirine, 2,2,3-triphenyl-

Cat. No.: B14653040
CAS No.: 50655-53-3
M. Wt: 269.3 g/mol
InChI Key: RYDCGDGEERYKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Azirine, 2,2,3-triphenyl- is a member of the 2H-azirine family, which are three-membered heterocyclic compounds containing a nitrogen atom. These compounds are characterized by their high reactivity due to the ring strain and the presence of a carbon-nitrogen double bond. The 2,2,3-triphenyl substitution adds further complexity and potential for diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-azirines, including 2H-Azirine, 2,2,3-triphenyl-, can be achieved through several methods:

Industrial Production Methods

While specific industrial production methods for 2H-Azirine, 2,2,3-triphenyl- are not well-documented, the general methods mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as yield, cost, and availability of starting materials.

Mechanism of Action

The mechanism of action of 2H-Azirine, 2,2,3-triphenyl- involves its high ring strain and reactive carbon-nitrogen double bond. These features make it a versatile intermediate in various chemical reactions. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

2H-Azirine, 2,2,3-triphenyl- can be compared with other 2H-azirine derivatives:

The uniqueness of 2H-Azirine, 2,2,3-triphenyl- lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

CAS No.

50655-53-3

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

2,2,3-triphenylazirine

InChI

InChI=1S/C20H15N/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

RYDCGDGEERYKBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC2(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.